molecular formula C7H16O2Si B097289 Trimethylsilyl isobutyrate CAS No. 16883-61-7

Trimethylsilyl isobutyrate

Cat. No.: B097289
CAS No.: 16883-61-7
M. Wt: 160.29 g/mol
InChI Key: IHTVTNNAFDOJBO-UHFFFAOYSA-N
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Description

Trimethylsilyl isobutyrate is an organosilicon compound with the molecular formula C7H16O2Si. It is a colorless, transparent liquid with low viscosity and low surface tension. This compound is known for its heat resistance, chemical resistance, electrical insulation, and excellent waterproof and moisture resistance properties .

Preparation Methods

Trimethylsilyl isobutyrate is typically synthesized by reacting isobutyric acid with trimethylchlorosilane. The reaction is catalyzed by an acid catalyst and carried out at a suitable temperature. The specific steps involve adding isobutyric acid to trimethylchlorosilane, allowing the reaction to proceed, and then purifying the product by distillation .

Chemical Reactions Analysis

Trimethylsilyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common reagents used in these reactions include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Trimethylsilyl isobutyrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups.

    Biology: It is used in the derivatization of biological samples for analysis by gas chromatography or mass spectrometry.

    Medicine: It is used in the synthesis of pharmaceutical compounds.

    Industry: It is used as a lubricant, anti-sticking agent, and falling film agent.

Mechanism of Action

The mechanism of action of trimethylsilyl isobutyrate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for functional groups during chemical synthesis, preventing unwanted reactions. It can also enhance the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .

Comparison with Similar Compounds

Trimethylsilyl isobutyrate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of properties, including its low viscosity, low surface tension, and excellent resistance to heat, chemicals, and moisture .

Properties

IUPAC Name

trimethylsilyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-6(2)7(8)9-10(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTVTNNAFDOJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338991
Record name Trimethylsilylisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16883-61-7
Record name Trimethylsilylisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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